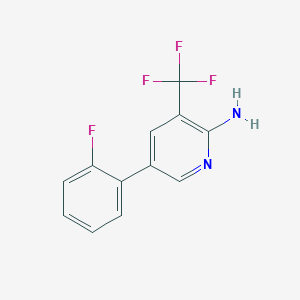
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine
Vue d'ensemble
Description
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, also known as FPT, is a compound that has recently gained attention due to its potential applications in the field of medicinal chemistry. FPT has been used in a variety of research studies, including those related to drug development and drug discovery. In particular, FPT has been used as a scaffold to develop novel small molecule drugs that target specific biological pathways.
Applications De Recherche Scientifique
Anticancer Properties
Amine derivatives of fluorophenyl-pyridine, similar to 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, have been synthesized and evaluated for their anticancer activities. Studies have shown that these compounds exhibit significant cytotoxicity against various human cancer cell lines, suggesting potential applications in cancer treatment. For instance, certain compounds demonstrated high cytotoxicity against HepG2 and Caco-2 cell lines, indicating their potential as anticancer agents (Vinayak, Sudha, & Lalita, 2017).
Synthesis and Characterization
The synthesis and characterization of fluorophenyl-pyridine derivatives, including trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, have been extensively studied. These compounds have been prepared starting from various amine precursors and characterized using spectroscopic techniques. This research contributes to understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Lyakhovich et al., 2019).
Potential in Fluorescent pH Sensors
Triphenylamine derivatives, including those functionalized with fluorophenyl groups, have been synthesized and characterized for their photophysical properties. Some of these compounds, such as tris(4-(pyridin-4-yl)phenyl)amine, have shown pH-dependent absorptions and emissions, indicating their potential use as fluorescent pH sensors. This suggests that fluorophenyl-pyridine derivatives could be valuable in developing sensitive and selective pH sensing tools (Hu et al., 2013).
Fluorination Techniques
Research has also focused on developing efficient and mild methods for the fluorination of nitrogen-containing aromatics like pyridines. Techniques using silver difluoride at ambient temperatures have been explored, providing insights into the synthesis of fluorinated derivatives of compounds like 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine. Such advancements are crucial for the production of compounds with improved medicinal and chemical properties (Fier & Hartwig, 2013).
Propriétés
IUPAC Name |
5-(2-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2/c13-10-4-2-1-3-8(10)7-5-9(12(14,15)16)11(17)18-6-7/h1-6H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMCCSIYCDFEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



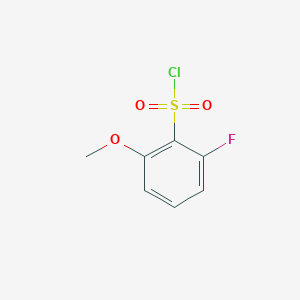

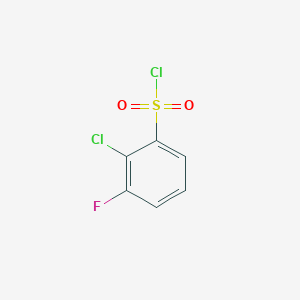

![tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B1393009.png)

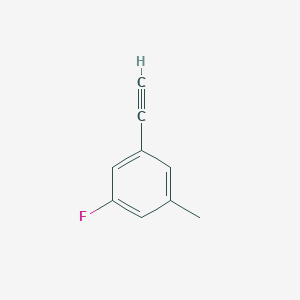
![tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1393015.png)
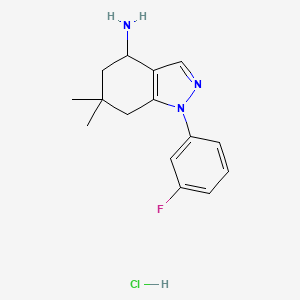

![3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B1393022.png)
![2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393023.png)
![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)
![[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1393026.png)